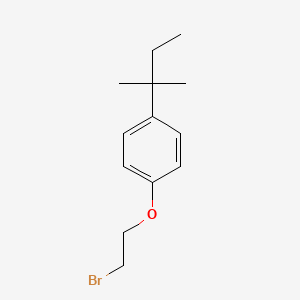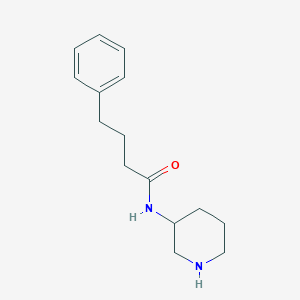![molecular formula C27H24N2O5 B12119246 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(1,3-dioxoisoindolin-2-yl)-N-(2-méthoxydibenzo[b,d]furan-3-yl)hexanamide est un composé organique présentant une structure complexe avec plusieurs groupes fonctionnels.
Méthodes De Préparation
La synthèse du 6-(1,3-dioxoisoindolin-2-yl)-N-(2-méthoxydibenzo[b,d]furan-3-yl)hexanamide implique généralement des techniques de synthèse organique. Une méthode courante consiste en la réaction de cyclisation de l'isoindolin-2-one avec des réactifs appropriés pour former la partie dioxoisoindolinyle. La chaîne hexanamide est ensuite introduite par une série de réactions de condensation. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le 6-(1,3-dioxoisoindolin-2-yl)-N-(2-méthoxydibenzo[b,d]furan-3-yl)hexanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'amide ou des parties furanne, en utilisant des réactifs tels que l'hydrure de sodium ou les halogénures d'alkyle.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Ce composé a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Il peut être utilisé dans l'étude des interactions enzymatiques et de la liaison des protéines en raison de sa structure unique.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 6-(1,3-dioxoisoindolin-2-yl)-N-(2-méthoxydibenzo[b,d]furan-3-yl)hexanamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à des sites spécifiques, inhibant ou activant potentiellement les voies biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent :
1,3-Dioxoisoindolin-2-yl 2-méthylbutanoate : Ce composé partage la partie dioxoisoindolinyle mais diffère dans la structure de la chaîne latérale.
1,3-Dioxoisoindolin-2-yl 2-diazoacétate : Un autre composé apparenté avec un groupe fonctionnel différent attaché au noyau dioxoisoindolinyle.
Le caractère unique du 6-(1,3-dioxoisoindolin-2-yl)-N-(2-méthoxydibenzo[b,d]furan-3-yl)hexanamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C27H24N2O5 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)hexanamide |
InChI |
InChI=1S/C27H24N2O5/c1-33-24-15-20-17-9-6-7-12-22(17)34-23(20)16-21(24)28-25(30)13-3-2-8-14-29-26(31)18-10-4-5-11-19(18)27(29)32/h4-7,9-12,15-16H,2-3,8,13-14H2,1H3,(H,28,30) |
Clé InChI |
GRFLVVULRGFJEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)

![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)

![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)

![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)



